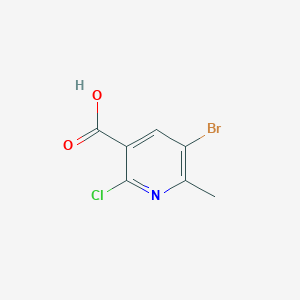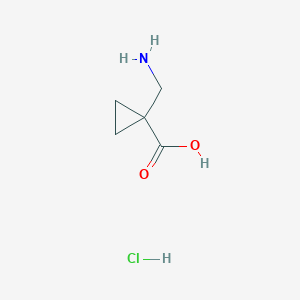![molecular formula C14H26N2O3 B1524855 Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate CAS No. 1033705-58-6](/img/structure/B1524855.png)
Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Piperidine Derivatives : Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate is used in the synthesis of diverse piperidine derivatives. These derivatives have promising applications in various fields, including the development of pharmaceutical compounds (Moskalenko & Boev, 2014).
Characterization and X-ray Diffraction Studies : This compound has been characterized using spectroscopic methods such as LCMS, NMR, and IR, and its structure has been confirmed by X-ray diffraction data. This comprehensive characterization is crucial for understanding its chemical properties and potential applications (Sanjeevarayappa et al., 2015).
Key Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of Vandetanib, an anti-cancer drug. Its synthesis involves steps like acylation, sulfonation, and substitution, highlighting its importance in complex drug synthesis processes (Wang et al., 2015).
Synthesis of Anticancer Drug Intermediates : The compound is also involved in the synthesis of small molecule anticancer drugs. It is used to create intermediates that are crucial for the development of novel anticancer therapeutics, demonstrating its significance in medicinal chemistry (Zhang et al., 2018).
Biological and Medicinal Research
Antibacterial and Anthelmintic Activity : This compound has shown moderate antibacterial and anthelmintic activity in in vitro studies. Such biological activities are essential for the development of new drugs and treatments for infections and parasitic diseases (Sanjeevarayappa et al., 2015).
Potential in Ion Exchange Membranes : Research has also explored its use in creating ion exchange membranes for alkaline fuel cells. This application demonstrates its potential beyond pharmaceuticals, in areas like energy and materials science (Olsson et al., 2018).
Anticorrosive Behavior : Studies have investigated its role in corrosion inhibition, particularly for carbon steel in acidic environments. This highlights its potential utility in industrial applications, such as in the protection of metals (Praveen et al., 2021).
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting its distribution and potential effects in various tissues and organs.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in synaptic vesicles can enhance its inhibitory effects on excitatory amino acid transporters, thereby modulating synaptic transmission.
Propriétés
IUPAC Name |
tert-butyl 4-[2-(dimethylamino)-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-6-11(7-9-16)10-12(17)15(4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUGPNQSGVJWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)













